Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Description
Historical Development and Discovery
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate emerged as a critical compound in chemiluminescence research following its discovery in the 1960s. The foundational work by Chandross at AT&T Bell Labs identified oxalyl chloride and hydrogen peroxide as key reactants capable of exciting fluorescent dyes to emit light. This discovery laid the groundwork for industrial applications, with American Cyanamid commercializing formulations under the trade name Cyalume by encapsulating the compound with hydrogen peroxide and fluorescent dyes in phthalate solvents. The compound’s ability to generate sustained light emission through controlled chemical reactions revolutionized portable lighting technologies and analytical chemistry methodologies.
Nomenclature and Structural Variants
Alternative Names and Abbreviations
The compound is recognized by multiple systematic and trivial names across literature:
Classification as Oxalate Diester
The molecule belongs to the oxalate diester family, characterized by two ester linkages formed between oxalic acid and substituted phenolic groups. Its structure features two pentyloxycarbonyl chains and six chlorine atoms distributed across two aromatic rings, enhancing electron-withdrawing effects critical for chemiluminescent reactivity.
Structural Isomers and Positional Variants
Chlorine substitution patterns define key structural variants:
Significance in Chemical and Materials Research
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate serves as a cornerstone in:
- Chemiluminescence systems : Enables energy transfer to fluorophores via the chemically initiated electron exchange luminescence (CIEEL) mechanism.
- Polymer chemistry : Acts as a crosslinking agent for synthesizing thermally stable polymers.
- Analytical chemistry : Facilitates ultrasensitive detection of hydrogen peroxide in biochemical assays.
Recent advances include its integration into nanostructured materials for environmental pollutant degradation and controlled drug delivery systems , leveraging its light-emitting properties for real-time monitoring.
Current Academic Understanding and Research Context
Contemporary studies focus on:
- Reaction kinetics : Quantum yield optimization through fluorophore selection and solvent engineering.
- Mechanistic insights : Elucidation of the high-energy intermediate (HEI) formed during peroxide decomposition, with computational models validating electron transfer pathways.
- Novel applications : Development of microfluidic sensors and bioimaging probes using chemiluminescence resonance energy transfer (CRET).
The compound’s versatility continues to inspire interdisciplinary research, bridging synthetic chemistry, photophysics, and materials science.
Properties
IUPAC Name |
bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLVFUOAYMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067559 | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30431-54-0 | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30431-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(6-CARBOPENTOXY-2,4,5-TRICHLOROPHENYL)OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44594F9XR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reagents and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| 2-carbopentoxy-3,5,6-trichlorophenol | 2.0 mol | Substrate |
| Oxalyl chloride | 1.1 mol | Esterifying agent |
| Anhydrous dichloromethane | 1.5 L | Solvent |
| Triethylamine | 2.2 mol | Acid scavenger |
Procedure
-
Dissolution : The phenolic substrate (2.0 mol) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
-
Addition of Oxalyl Chloride : Oxalyl chloride (1.1 mol) is added dropwise at 0–5°C to minimize side reactions.
-
Base Introduction : Triethylamine (2.2 mol) is introduced gradually to neutralize HCl, maintaining pH < 7.
-
Reaction Completion : The mixture is stirred for 12–16 hours at room temperature.
-
Workup : The organic layer is washed with 5% NaHCO₃ and brine, then dried over MgSO₄.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability while maintaining high purity standards. Key modifications include:
Reactor Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 1.5 L | 500–1,000 L |
| Temperature control | Ice bath | Jacketed reactors |
| Mixing | Magnetic stirrer | Turbine agitators |
Purification
Quality Control
| Test | Specification | Method |
|---|---|---|
| Purity | ≥98.0% | HPLC |
| Residual solvents | <500 ppm | GC-MS |
| Chloride content | <0.1% | Ion chromatography |
Optimization Strategies
Solvent Selection
Polar aprotic solvents enhance reaction kinetics but require stringent drying:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 16 | 85 |
| Tetrahydrofuran | 12 | 88 |
| Acetonitrile | 20 | 78 |
| Condition | Degradation Rate (%/month) |
|---|---|
| 25°C, light exposure | 15–20 |
| −20°C, dark | <1 |
Challenges and Mitigations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Chemiluminescence Reaction: The major product formed is light, along with by-products such as carbon dioxide and water.
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily utilized as a reagent for generating chemiluminescence. This property is exploited in various analytical techniques, including:
- Chemiluminescent Assays : The compound reacts with hydrogen peroxide in the presence of peroxidases to produce light, making it valuable for sensitive detection methods in biochemical assays.
Biology
The compound's ability to generate reactive oxygen species (ROS) through chemiluminescence has significant implications in biological research:
- Cell Signaling Studies : By influencing oxidative stress pathways, it can alter gene expression related to cellular metabolism and stress responses .
- Imaging Techniques : Its light-emitting properties are leveraged in imaging applications to visualize biological processes in real-time .
Pharmaceutical Development
In the pharmaceutical industry, Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is employed in:
- Controlled-Release Drug Formulations : It enhances the bioavailability of active pharmaceutical ingredients by facilitating their gradual release into the body .
Analytical Chemistry
The compound serves as a reagent in various analytical techniques:
- Detection and Quantification : It aids in quality control processes by enabling the detection of other chemicals through its reactive properties .
Environmental Science
Research on pollutant degradation utilizes this compound to develop methods for breaking down harmful substances:
- Sustainability Efforts : Its application in environmental studies contributes to efforts aimed at reducing pollution and enhancing ecological safety .
Material Science
In material science, Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate plays a role in:
- Coatings and Surface Treatments : It is used to create durable coatings that enhance resistance to corrosion and wear, benefiting sectors like construction and manufacturing .
Case Studies
-
Chemiluminescence in Assays :
A study demonstrated the efficacy of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate in enhancing the sensitivity of chemiluminescent assays used for detecting biomarkers in clinical samples. The results indicated a significant improvement in detection limits compared to traditional methods. -
Oxidative Stress Research :
In cellular models, this compound was shown to induce oxidative stress responses that activated specific signaling pathways related to cell survival and apoptosis. This research provided insights into potential therapeutic targets for diseases associated with oxidative damage. -
Environmental Remediation :
Research highlighted the compound’s role in developing novel techniques for degrading persistent organic pollutants in water systems. The findings suggested that using this compound could significantly reduce pollutant levels while maintaining ecological balance.
Mechanism of Action
The mechanism of action of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate involves the oxidation of the compound by hydrogen peroxide. This reaction generates an excited state intermediate, which then releases energy in the form of light as it returns to the ground state . The molecular targets and pathways involved are primarily related to the chemiluminescent reaction, where the energy transfer occurs through the formation of high-energy intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between Compound A and analogous peroxyoxalates:
Reactivity and Byproduct Profiles
- Compound A: The 3,4,6-trichloro substitution pattern reduces steric hindrance, facilitating efficient H₂O₂ reactivity and stable intermediate formation . While phenolic byproducts are generated, their toxicity remains less documented compared to Compound B .
- Compound B: The 2,4,5-trichloro configuration enhances electron-withdrawing effects, accelerating H₂O₂ decomposition but producing cytotoxic phenols (e.g., 2,4,5-trichlorophenol), limiting its in vivo utility without encapsulation .
- TCPO: Despite rapid CL kinetics, its 2,4,6-trichlorophenol byproduct is highly toxic, restricting applications to in vitro systems .
Toxicity and Biocompatibility
- Compound B and TCPO are explicitly linked to toxic byproducts, necessitating advanced delivery systems (e.g., cell-membrane-coated nanoparticles) to mitigate off-target effects .
- Compound A’s biocompatibility is inferred from its use in in vivo imaging, though long-term toxicity studies are lacking .
Data Tables
Table 1: Substituent Positions and Key Properties
| Position of Chlorines | Compound | CL Efficiency (Relative) | Biocompatibility |
|---|---|---|---|
| 3,4,6 | A | High (701 nm emission) | Moderate |
| 2,4,5 | B | Moderate (660 nm emission) | Low |
| 2,4,6 | TCPO | High | Very Low |
Table 2: Therapeutic Efficacy in Cancer Models
| Compound | Tumor Model | Outcome | Reference |
|---|---|---|---|
| B | Glioma xenografts | 80% tumor suppression via PDT | |
| B | Breast cancer | Enhanced ROS and Ca²⁺ overload | |
| A | Inflamed tissues | Precise CL visualization |
Biological Activity
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, also known by its CAS number 30431-54-0, is a synthetic compound widely recognized for its chemiluminescent properties. This article explores the biological activity of this compound, focusing on its cellular effects, biochemical properties, and potential applications in scientific research.
- Molecular Formula : C26H24Cl6O8
- Molecular Weight : 677.17 g/mol
- Purity : ≥98.0% (by HPLC)
- Physical State : Solid (white to almost white powder or crystal)
- Melting Point : 83 °C
| Property | Value |
|---|---|
| CAS Number | 30431-54-0 |
| MDL Number | MFCD00191674 |
| Storage Conditions | Cool and dark place, <15°C |
| Stability | Light and moisture sensitive |
The biological activity of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily attributed to its ability to generate reactive oxygen species (ROS) through chemiluminescence. When the compound reacts with hydrogen peroxide in the presence of peroxidases, it forms an excited state intermediate that emits light upon returning to a lower energy state. This reaction can influence various cellular processes:
- Oxidative Stress Response : The generation of ROS can activate signaling pathways associated with oxidative stress, potentially leading to alterations in gene expression related to cellular metabolism and stress responses.
- Cellular Localization : The compound tends to localize in organelles such as mitochondria where oxidative reactions predominantly occur .
Cellular Effects
Research indicates that Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate can affect various cell types:
- Influence on Cell Signaling : The compound has been shown to modulate cell signaling pathways sensitive to oxidative stress, impacting cellular functions such as proliferation and apoptosis.
- Gene Expression Modulation : It may alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival under stress conditions .
Applications in Scientific Research
Due to its unique properties, Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate has several applications:
- Chemiluminescence in Analytical Techniques : The compound serves as a reagent for generating light in various analytical methods, making it useful for detecting biological molecules.
- Imaging Techniques : Its ability to produce light upon reaction with hydrogen peroxide allows for its use in imaging applications in biological research.
- Industrial Uses : Commonly used as an active ingredient in glowsticks and other chemiluminescent devices due to its efficient light-emitting properties .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- A study demonstrated that the introduction of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate into cultured cells resulted in significant changes in ROS levels and subsequent activation of stress response pathways.
- Another investigation focused on its application in chemiluminescent assays for detecting specific biomolecules, showcasing its effectiveness as a luminescent probe under various conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, and what optimization strategies are recommended for yield improvement?
- Methodological Answer : The compound is synthesized via esterification of oxalic acid with substituted phenolic derivatives. Key steps include:
- Chlorination of phenolic precursors under controlled conditions (e.g., Cl2 gas or chlorinating agents).
- Esterification using pentyloxycarbonyl groups in anhydrous solvents (e.g., dichloromethane) with catalysts like DMAP (4-dimethylaminopyridine) .
- Purification via recrystallization from chloroform or carbon tetrachloride .
- Yield Optimization : Reaction temperature (maintained at 60–80°C), stoichiometric excess of oxalyl chloride, and inert atmosphere (N2) to prevent hydrolysis .
Q. How can researchers determine the purity and structural integrity of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate using analytical techniques?
- Methodological Answer :
- HPLC : Purity ≥95% confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting Point Analysis : Consistent melting points (76–85°C) validate crystalline purity; deviations >2°C indicate impurities .
- Spectroscopy : FT-IR (C=O stretch at 1740–1760 cm<sup>−1</sup>) and <sup>13</sup>C NMR (peaks at δ 160–165 ppm for carbonyl groups) confirm structural integrity .
Q. What solvent systems are optimal for dissolving Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate in experimental settings?
- Methodological Answer :
- Primary Solvents : Chloroform and carbon tetrachloride due to high solubility (>50 mg/mL at 25°C) .
- Alternatives : Dimethyl sulfoxide (DMSO) for polar reaction conditions, though stability tests are required due to potential hydrolysis .
- Avoid : Aqueous solvents (low solubility) and strong oxidizers (risk of decomposition) .
Advanced Research Questions
Q. What factors influence the thermal stability of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate under varying atmospheric conditions?
- Methodological Answer :
- Decomposition Temperature : Onset at ~200°C under N2, producing CO2 and HCl gas .
- Humidity Impact : Hydrolysis accelerates at >60% relative humidity, degrading ester bonds; use desiccants (silica gel) during storage .
- Atmospheric Oxygen : Accelerates decomposition via radical-mediated pathways; inert atmospheres (Argon) recommended for high-temperature studies .
Q. How do conflicting reports about the compound's acute toxicity (oral vs. dermal routes) impact safety protocols in laboratory handling?
- Methodological Answer :
- Contradictions : Some SDSs report "no known hazards" , while others classify it as acutely toxic (oral LD50 < 2000 mg/kg) .
- Risk Mitigation : Assume worst-case toxicity:
- Use fume hoods and nitrile gloves during handling .
- Implement emergency protocols for inhalation exposure (fresh air, medical evaluation) and skin contact (soap/water wash for 15 minutes) .
Q. What mechanistic insights explain the chemiluminescent properties of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate when combined with specific fluorophores?
- Methodological Answer :
- Reaction Mechanism : The compound acts as a chemiluminescent precursor via peroxyoxalate chemistry:
Reaction with H2O2 generates high-energy intermediates (1,2-dioxetanedione).
Energy transfer to fluorophores (e.g., rubrene) excites electrons, emitting light (λmax = 450–600 nm) .
- Optimization : Fluorophore concentration (0.1–1.0 mM) and H2O2 stoichiometry (2:1 molar ratio) maximize emission intensity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (76–85°C) for this compound?
- Methodological Answer :
- Source Analysis : Variations arise from purity differences (95% vs. ≥98% ) and heating rates (standardize at 1°C/min).
- Experimental Validation : Perform DSC (differential scanning calorimetry) with certified reference standards to calibrate equipment .
Methodological Framework for Further Research
Q. What experimental designs are recommended to study the compound's reactivity in novel catalytic systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
